molecular formula C24H20ClF2N3O2 B606542 CCG-232601

CCG-232601

货号: B606542
分子量: 455.9 g/mol
InChI 键: MKJLDLGLVZUENS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

CCG 232601 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。合成路线通常包括以下步骤:

化学反应分析

CCG 232601 经历了几种类型的化学反应,包括:

这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化锂铝等还原剂以及氯和溴等卤化剂。从这些反应中形成的主要产物取决于使用的特定条件和试剂。

科学研究应用

CCG 232601 具有广泛的科学研究应用,包括:

    化学: 该化合物用作研究 Rho/MRTF/SRF 转录途径及其在各种化学过程中的作用的工具。

    生物学: 在生物学研究中,CCG 232601 用于研究 Rho/MRTF/SRF 途径在细胞功能和疾病机制中的作用。

    医学: 该化合物已显示出作为抗纤维化剂的潜力,尤其是在治疗系统性硬化症和其他纤维化疾病方面。

    工业: CCG 232601 用于开发新的治疗剂以及研究线粒体功能和动力学.

作用机制

CCG 232601 通过抑制 Rho/MRTF/SRF 转录途径发挥作用。该途径参与调控与细胞功能(如迁移、增殖和分化)相关的基因表达。 该化合物抑制心肌相关转录因子的活性,导致参与纤维化和其他病理过程的靶基因下调 .

相似化合物的比较

CCG 232601 与其他抑制 Rho/MRTF/SRF 途径的化合物类似,例如 CCG 203971。CCG 232601 具有独特的特性,使其在抑制皮肤纤维化方面特别有效。类似的化合物包括:

CCG 232601 由于其更高的效力和口服活性而脱颖而出,使其成为治疗应用的更合适候选药物。

生物活性

CCG-232601 is a novel compound that has garnered attention for its potential therapeutic applications, particularly in the context of fibrosis and related diseases. This article provides a comprehensive overview of its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

This compoundfunctions primarily as an inhibitor of the Rho/MRTF/SRF (serum response factor) signaling pathway. This pathway plays a crucial role in regulating gene expression associated with cell proliferation and differentiation, particularly in myofibroblasts, which are central to the pathogenesis of fibrosis. By inhibiting this pathway, this compoundcan modulate the activity of myocardin-related transcription factors (MRTFs), thereby affecting the transcriptional regulation of fibrotic markers such as ACTA2 (alpha-smooth muscle actin) and collagen.

Cytotoxicity Studies

In vitro studies have demonstrated that this compoundexhibits dose-dependent cytotoxicity against various cell lines. The IC50 values for this compoundwere reported as follows:

Cell LineIC50 (µM)
WI-3814.2 ± 2.57
C2C1212.9 ± 2.84
HEK293T0.55

These results indicate that this compoundis effective at inhibiting cell viability in a range of human cell types, with varying potency depending on the specific cell line used .

In Vivo Efficacy

This compoundhas shown promising results in animal models, particularly in the context of bleomycin-induced dermal fibrosis. In these studies, oral administration of this compoundat a dose of 50 mg/kg resulted in significant inhibition of fibrotic development, comparable to higher doses of its predecessor compound, CCG-203971 .

Pharmacokinetics

Pharmacokinetic studies have indicated that this compoundhas improved metabolic stability and solubility compared to earlier compounds in its class. This enhancement allows for better plasma exposure when administered orally, which is critical for long-term therapeutic applications.

ParameterValue
Oral Dose50 mg/kg
Plasma Exposure Improvement>10-fold over CCG-203971

These pharmacokinetic properties suggest that this compoundmay be a viable candidate for further development as an antifibrotic agent .

Case Studies

  • Scleroderma Model : In a murine model of scleroderma, treatment with this compoundsignificantly reduced dermal fibrosis markers and improved overall skin condition compared to control groups. This study highlights the compound's potential in treating fibrotic diseases characterized by excessive collagen deposition .
  • Pulmonary Fibrosis : Another study explored the effects of this compoundon pulmonary fibrosis models, demonstrating a reduction in collagen accumulation and improved lung function metrics post-treatment .

属性

IUPAC Name

N-(4-chlorophenyl)-5,5-difluoro-1-(3-pyridin-4-ylbenzoyl)piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClF2N3O2/c25-20-4-6-21(7-5-20)29-22(31)19-13-24(26,27)15-30(14-19)23(32)18-3-1-2-17(12-18)16-8-10-28-11-9-16/h1-12,19H,13-15H2,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJLDLGLVZUENS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(CC1(F)F)C(=O)C2=CC=CC(=C2)C3=CC=NC=C3)C(=O)NC4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClF2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CCG-232601
Reactant of Route 2
Reactant of Route 2
CCG-232601
Reactant of Route 3
Reactant of Route 3
CCG-232601
Reactant of Route 4
Reactant of Route 4
CCG-232601
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
CCG-232601
Reactant of Route 6
Reactant of Route 6
CCG-232601
Customer
Q & A

Q1: What is the primary mechanism of action of CCG-232601, and what are its downstream effects?

A1: CCG-232601 acts by disrupting the Rho/MRTF/SRF signaling pathway. [, ] This pathway is responsible for regulating gene transcription, particularly those involved in cell growth, proliferation, and mitochondrial function. By inhibiting this pathway, this compoundeffectively reduces the expression of genes downstream of SRF, including those involved in mitochondrial biogenesis and function. [, ] This leads to a decrease in oxidative phosphorylation and a compensatory increase in glycolysis. [] Additionally, this compoundhas been shown to induce histone H4 hyperacetylation at lysine residues K12 and K16, further contributing to its transcriptional regulatory effects. []

Q2: How does this compoundimpact mitochondrial function, and what is the significance of this effect?

A2: this compounddemonstrates a significant impact on mitochondrial function by downregulating genes involved in mitochondrial dynamics and function. [, ] This downregulation ultimately leads to the repression of mitochondrial respiration, effectively inhibiting all complexes of the electron transport chain. [] This disruption of mitochondrial function triggers a compensatory increase in glycolysis to meet cellular energy demands. [] The ability to modulate mitochondrial function positions this compoundas a potential therapeutic agent for diseases characterized by dysregulated mitochondrial activity, including cancer and aging. [, ]

Q3: Have any Structure-Activity Relationship (SAR) studies been conducted on this compoundor related compounds, and what insights have they provided?

A3: While the provided research does not delve into specific SAR studies for CCG-232601, it mentions that this compound belongs to a novel series of oxadiazole-thioether compounds designed to disrupt SRF transcription. [] This suggests that modifications within this chemical class could be explored to optimize potency, selectivity, and pharmacological properties. Future research focusing on systematic structural modifications and their impact on activity would be crucial to gain deeper insights into the SAR of this compoundand potentially develop more effective analogs.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。